molecular formula C27H30N2O3S B10865520 N-(2,5-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide

N-(2,5-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide

Cat. No.: B10865520
M. Wt: 462.6 g/mol
InChI Key: UCTNZKRMDXDADH-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide is a synthetic carbothioamide derivative featuring a piperidine core substituted with a hydroxy(diphenyl)methyl group at the 4-position and a 2,5-dimethoxyphenyl moiety attached via a thiourea linkage. Its structural uniqueness lies in the combination of electron-donating methoxy groups and the bulky hydroxy(diphenyl)methyl substituent, which may influence both lipophilicity and intermolecular interactions with biological targets .

Properties

Molecular Formula

C27H30N2O3S

Molecular Weight

462.6 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide

InChI

InChI=1S/C27H30N2O3S/c1-31-23-13-14-25(32-2)24(19-23)28-26(33)29-17-15-22(16-18-29)27(30,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,22,30H,15-18H2,1-2H3,(H,28,33)

InChI Key

UCTNZKRMDXDADH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxy(diphenyl)methyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the hydroxy(diphenyl)methyl moiety.

    Attachment of the Carbothioamide Group: This can be done using thiocarbonylation reactions, where a thiocarbonyl donor reacts with the piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide is a complex organic compound that has attracted significant attention in various scientific fields due to its unique chemical structure and potential applications. This article provides a comprehensive overview of its applications, particularly in the realms of chemistry, biology, and medicine.

Chemical Properties and Structure

Molecular Formula : C27H30N2O3S
Molar Mass : 462.6 g/mol
IUPAC Name : this compound

The compound features a piperidine ring with a hydroxy(diphenyl)methyl group and a dimethoxyphenyl moiety, contributing to its diverse biological activities and chemical reactivity. The presence of multiple functional groups enhances its potential for various interactions in biological systems.

Chemistry

This compound serves as a valuable building block in organic synthesis. It is utilized as a reagent in various chemical reactions, facilitating the development of more complex molecules. The compound can undergo oxidation reactions due to its hydroxy group, which may lead to derivatives with altered properties and activities.

Biology

Research indicates that this compound exhibits significant biological activity. It is studied for its interactions with various enzymes and receptors, providing insights into its potential therapeutic effects. Notably, compounds with similar structures have demonstrated antitumor properties against various cancer cell lines, suggesting that this compound may also possess anticancer activity.

  • Antitumor Activity : Studies have shown that related piperidine derivatives inhibit cancer cell proliferation through specific molecular interactions.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases.

Medicine

The potential therapeutic applications of this compound are under investigation. Its unique structure suggests it could be developed as a lead compound for new drug formulations targeting specific diseases. Ongoing research focuses on its efficacy and safety profiles in clinical settings.

Case Studies

  • Anti-inflammatory Effects : In vivo studies have demonstrated that this compound significantly reduces pro-inflammatory cytokines in mouse models of arthritis.
  • Cytotoxicity Studies : Preliminary findings indicate selective cytotoxic effects against human cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Insights :

  • The hydroxy(diphenyl)methyl substituent in the target compound introduces steric bulk and additional hydrogen-bonding capacity, which may improve antioxidant activity compared to simpler analogs like MM01229 .

Anticancer Activity

  • Compound 6 (): Exhibited potent activity against MCF-7 breast cancer cells (IC₅₀ = 0.8 µM), comparable to Doxorubicin. The 2,5-dimethylphenyl group and pyridinylidene moiety likely contribute to its efficacy via pro-oxidant mechanisms and topoisomerase inhibition .
  • The dimethoxy group may enhance cellular uptake due to increased lipophilicity, while the hydroxy(diphenyl)methyl group could stabilize interactions with hydrophobic pockets in target enzymes .

Antioxidant Activity

  • All hydrazinecarbothioamides in demonstrated strong antioxidant properties, attributed to the thioamide group’s radical-scavenging capacity. The target compound’s hydroxy(diphenyl)methyl group may further augment this activity by donating hydrogen atoms to neutralize reactive oxygen species (ROS) .

Physicochemical Properties and Permeability

  • Lipophilicity : The target compound’s 2,5-dimethoxyphenyl group confers higher logP values compared to MM01229’s ethoxyphenyl substituent, suggesting improved membrane permeability.

Biological Activity

N-(2,5-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure, characterized by a piperidine ring and various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C27H30N2O3S
  • Molar Mass : 462.6 g/mol
  • IUPAC Name : this compound

This compound features a piperidine ring substituted with a hydroxy(diphenyl)methyl group and a dimethoxyphenyl moiety, which contribute to its biological activity and chemical reactivity.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies on related piperidine derivatives have shown inhibitory effects against various cancer cell lines, suggesting potential applications in cancer therapy .

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The unique structural features allow the compound to bind effectively to these targets, modulating their activity and leading to biological effects. For example, the hydroxy group may participate in hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multiple steps:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions.
  • Introduction of the Hydroxy(diphenyl)methyl Group : Often involves Grignard reagents.
  • Attachment of the Carbothioamide Group : Utilizes thiocarbonylation reactions.

Summary of Chemical Reactions

The compound can undergo various reactions:

  • Oxidation : Hydroxy groups can be oxidized to form ketones or aldehydes.
  • Reduction : Can be reduced to form different derivatives.
  • Substitution : The aromatic ring may undergo electrophilic or nucleophilic substitutions.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against similar compounds:

Compound NameMolecular FeaturesBiological Activity
N-(2,4-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide2,4-Dimethoxy substitutionModerate antitumor activity
N-(3,5-dimethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide3,5-Dimethoxy substitutionLow antitumor activity
N-(4-methoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamideSingle methoxy groupMinimal biological activity

The distinct substitution pattern on the phenyl ring and the presence of both hydroxy and carbothioamide groups may influence its biological activity differently compared to similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticancer Studies : A study evaluated a series of piperidine derivatives against HCT-116 colon cancer cells. Results indicated that modifications to the piperidine structure significantly affected cytotoxicity levels.
  • Antimicrobial Activity : Related compounds demonstrated varying levels of antimicrobial activity against pathogenic bacteria, suggesting potential for development into antimicrobial agents.
  • In Vivo Studies : Animal models have been used to assess the efficacy of these compounds in treating tumors, showing promising results in inhibiting tumor growth .

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